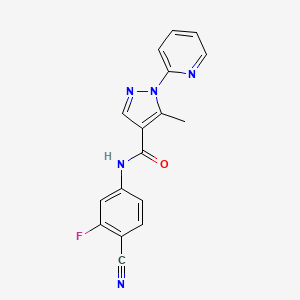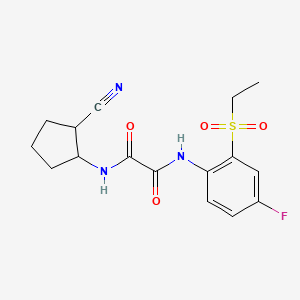![molecular formula C17H24N2O2 B7450540 N-ethyl-N-({[(2,4,6-trimethylphenyl)methyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B7450540.png)
N-ethyl-N-({[(2,4,6-trimethylphenyl)methyl]carbamoyl}methyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-({[(2,4,6-trimethylphenyl)methyl]carbamoyl}methyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as TMC207 or bedaquiline, was first synthesized in 2004 and has since been studied extensively for its antimicrobial properties. In
Mechanism of Action
N-ethyl-N-({[(2,4,6-trimethylphenyl)methyl]carbamoyl}methyl)prop-2-enamide works by inhibiting the activity of ATP synthase, an enzyme that is essential for the production of energy in bacterial cells. By inhibiting ATP synthase, this compound disrupts the energy production process in the bacterium, leading to its death.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in vitro, making it a promising candidate for the treatment of tuberculosis. However, more research is needed to determine its toxicity in vivo and its potential side effects.
Advantages and Limitations for Lab Experiments
N-ethyl-N-({[(2,4,6-trimethylphenyl)methyl]carbamoyl}methyl)prop-2-enamide has several advantages for use in lab experiments, including its high potency against Mycobacterium tuberculosis and its ability to inhibit the growth of drug-resistant strains. However, its high cost and limited availability may pose challenges for researchers.
Future Directions
There are several future directions for the study of N-ethyl-N-({[(2,4,6-trimethylphenyl)methyl]carbamoyl}methyl)prop-2-enamide. One area of research is the development of new formulations of the compound that can be more easily administered to patients. Another area of research is the study of this compound in combination with other drugs for the treatment of tuberculosis. Additionally, more research is needed to determine the long-term safety and efficacy of this compound in vivo.
Synthesis Methods
The synthesis of N-ethyl-N-({[(2,4,6-trimethylphenyl)methyl]carbamoyl}methyl)prop-2-enamide involves a multistep process that includes the reaction of 2,4,6-trimethylbenzyl chloride with N-ethyl-N-methylamine to form N-ethyl-N-methyl-2,4,6-trimethylbenzylamine. This intermediate is then reacted with propargyl bromide to form N-ethyl-N-({[(2,4,6-trimethylphenyl)methyl]prop-2-yn-1-yl}methyl)amine. The final step involves the reaction of this intermediate with isocyanate to form this compound.
Scientific Research Applications
N-ethyl-N-({[(2,4,6-trimethylphenyl)methyl]carbamoyl}methyl)prop-2-enamide has been extensively studied for its antimicrobial properties, particularly its ability to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. It has been found to be effective against both drug-susceptible and drug-resistant strains of the bacterium, making it a promising candidate for the treatment of tuberculosis. This compound has also been studied for its potential use in the treatment of other bacterial infections, such as multidrug-resistant Staphylococcus aureus.
Properties
IUPAC Name |
N-ethyl-N-[2-oxo-2-[(2,4,6-trimethylphenyl)methylamino]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-6-17(21)19(7-2)11-16(20)18-10-15-13(4)8-12(3)9-14(15)5/h6,8-9H,1,7,10-11H2,2-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTZVPWOQOUODB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCC1=C(C=C(C=C1C)C)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-[1-(2-methoxyethyl)indol-4-yl]-1,2,4-oxadiazol-3-yl]-3H-pyridin-2-one](/img/structure/B7450463.png)
![1-(2-chlorophenyl)-N-[3-fluoro-4-(tetrazol-1-yl)phenyl]-5-propan-2-ylpyrazole-4-carboxamide](/img/structure/B7450466.png)
![[1-(3-Chloropyridin-2-yl)-5-(trifluoromethyl)pyrazol-4-yl]-[4-[(3-fluorophenyl)methyl]-4-hydroxypiperidin-1-yl]methanone](/img/structure/B7450476.png)
![4-[1-(1,5-dimethylpyrazol-4-yl)ethylamino]-5H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B7450484.png)
![N-methyl-N-[2-oxo-2-(1,1,1-trifluorobutan-2-ylamino)ethyl]prop-2-enamide](/img/structure/B7450490.png)
![(2-chloro-4-indazol-1-ylphenyl)-[(4R,6S)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-8-yl]methanone](/img/structure/B7450497.png)
![N-(4-fluoro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)prop-2-enamide](/img/structure/B7450503.png)
![N-(2-{[1-(2,2,2-trifluoroethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450507.png)

![1-[[4-(2-Fluorophenyl)piperidin-1-yl]methyl]cyclobutane-1-carbonitrile](/img/structure/B7450520.png)
![[6-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-6-azaspiro[2.5]octan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7450526.png)
![N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}prop-2-enamide](/img/structure/B7450534.png)
![N-[1-[1-(1-methylpyrazole-3-carbonyl)piperidin-4-yl]ethyl]quinoline-7-carboxamide](/img/structure/B7450549.png)
